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Compound of Interest

Compound Name: Demethoxymatteucinol

Cat. No.: B1203457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

demethoxymatteucinol, a C-methylated flavanone found in various plant species. This

document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS)

characteristics, outlines relevant experimental protocols for the analysis of flavonoids, and

presents a representative signaling pathway to contextualize its potential biological activities.

Data Presentation: Spectroscopic Data of
Demethoxymatteucinol
The following tables summarize the available quantitative spectroscopic data for

demethoxymatteucinol (IUPAC name: (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-

dihydrochromen-4-one; Chemical Formula: C₁₇H₁₆O₄). It is important to note that a complete,

unified set of NMR and MS data from a single experimental source is not readily available in

the public domain. The data presented here is compiled from various sources and should be

considered as a reference for the characteristic signals of this compound.

Table 1: ¹³C NMR Spectroscopic Data for the C-Methyl Groups of Demethoxymatteucinol and

Related C-Methylated Flavanones.
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Position Chemical Shift (δ) in ppm Solvent

6-CH₃ 8.3 D

8-CH₃ 7.65 D

6-CH₃ 7.9 Di

8-CH₃ 9.1 Di

Solvent Key: D - Deuterated solvent (specific solvent not detailed in the source); Di -

Deuterated solvent (specific solvent not detailed in the source). Data is indicative of the typical

chemical shifts for methyl groups in 6,8-di-C-methylated 5,7-dihydroxyflavanones.

Table 2: Mass Spectrometry Data for Demethoxymatteucinol.[1]

Parameter Value

Molecular Ion (M⁺) m/z 284

Second Highest Peak m/z Not specified

Total Number of Peaks 9

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry

(GC-MS). A detailed fragmentation pattern is not publicly available.[1]

Experimental Protocols
The following are detailed methodologies representative of the techniques used for the

spectroscopic analysis of flavonoids like demethoxymatteucinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A pure sample of the flavonoid is dissolved in a suitable deuterated

solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or

deuterated dimethyl sulfoxide (DMSO-d₆). The concentration is typically in the range of 5-10

mg/mL.
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Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically

operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number and

types of protons in the molecule. Key parameters include the spectral width, number of

scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to

a tetramethylsilane (TMS) internal standard.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra provide information about the carbon

skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the

spectrum to a series of single peaks for each unique carbon atom.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are often employed for the complete and unambiguous assignment of all proton

and carbon signals.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid

Chromatography (LC). For flavonoids, LC-MS is a common method.

Ionization: Electrospray ionization (ESI) is a soft ionization technique frequently used for

flavonoids, which typically forms protonated molecules [M+H]⁺ or deprotonated molecules

[M-H]⁻. Electron ionization (EI) is used in GC-MS and results in more extensive

fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass

spectrometry (MS/MS) is performed. The precursor ion of interest is selected, fragmented by

collision-induced dissociation (CID), and the resulting product ions are analyzed. This

provides characteristic fragmentation patterns that aid in structure elucidation.
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Mandatory Visualization
Representative Signaling Pathway for Flavonoids
As the specific signaling pathways modulated by demethoxymatteucinol are not well-

documented, the following diagram illustrates a general signaling pathway commonly affected

by various flavonoids. Flavonoids are known to interact with multiple cellular signaling

cascades, including the PI3K/Akt and MAPK pathways, which are crucial in regulating cell

proliferation, survival, and inflammation.
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Caption: General flavonoid signaling pathway.

Experimental Workflow for Spectroscopic Analysis
The logical flow for the isolation and spectroscopic characterization of a natural product like

demethoxymatteucinol is depicted below.
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Caption: Isolation and analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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